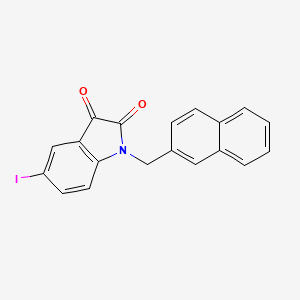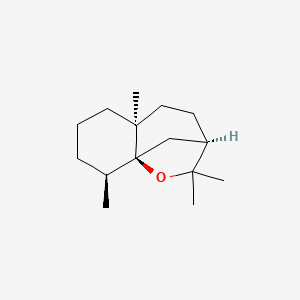
Isodihydroagarofuran
Descripción general
Descripción
Isodihydroagarofuran is a sesquiterpenoid compound characterized by a tricyclic architecture comprising trans-decalin and tetrahydrofuran rings, with oxygen functionalities on them . It is a natural product found in various plant species, particularly within the Celastraceae family. This compound has garnered significant attention due to its diverse biological activities, including immunosuppressive, antiviral, anti-inflammatory, and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of isodihydroagarofuran involves multiple steps. One notable method includes the stereospecific synthesis starting from ketol 3. The process involves oxymercuration, followed by refluxing with sodium methoxide in methanol, and subsequent treatment with p-toluenesulfonic acid . The final reduction step using tosylhydrazide and sodium borohydride yields this compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalable total synthesis developed for similar compounds, such as dihydro-β-agarofuran, can be adapted for industrial-scale production .
Análisis De Reacciones Químicas
Types of Reactions: Isodihydroagarofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can modify the tricyclic structure, particularly the tetrahydrofuran ring.
Substitution: Substitution reactions can introduce different functional groups onto the tricyclic scaffold.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and organometallic compounds are used for substitution reactions.
Aplicaciones Científicas De Investigación
Isodihydroagarofuran has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of isodihydroagarofuran involves its interaction with various molecular targets and pathways. It exerts its effects by modulating cellular signaling pathways, inhibiting specific enzymes, and interacting with cellular receptors. These interactions lead to its diverse biological activities, including immunosuppression, antiviral effects, and anticancer properties .
Comparación Con Compuestos Similares
Isodihydroagarofuran is part of a larger family of dihydro-β-agarofuran sesquiterpenoids. Similar compounds include:
- Dihydro-β-agarofuran
- α-Dihydroagarofuran
- β-Dihydroagarofuran
- Euonyminol
- Euonymine
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of oxygen functionalities on its tricyclic scaffold. This structural uniqueness contributes to its distinct biological activities and makes it a valuable compound for scientific research and industrial applications .
Propiedades
IUPAC Name |
(1S,2S,6S,9R)-2,6,10,10-tetramethyl-11-oxatricyclo[7.2.1.01,6]dodecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O/c1-11-6-5-8-14(4)9-7-12-10-15(11,14)16-13(12,2)3/h11-12H,5-10H2,1-4H3/t11-,12+,14-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVAVUZLEYSAYGE-NEBZKDRISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2(C13CC(CC2)C(O3)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCC[C@@]2([C@]13C[C@@H](CC2)C(O3)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20053-66-1 | |
| Record name | Dihydroagarofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020053661 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





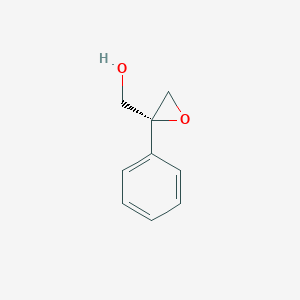

![(2S,3S,4S,5R)-6-[(7-chloro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1248513.png)
![Tris[2-(4-aminophenoxy)ethyl]amine](/img/structure/B1248514.png)
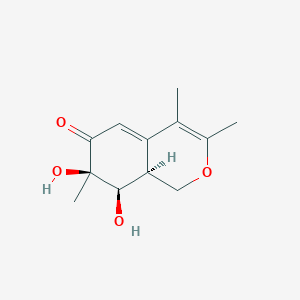
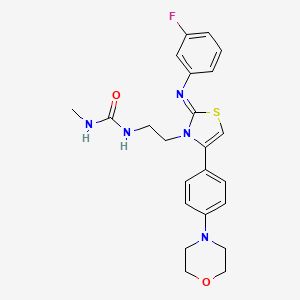
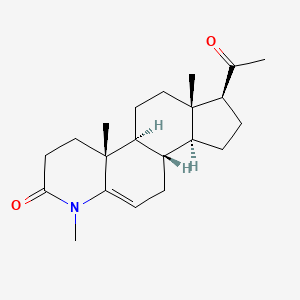
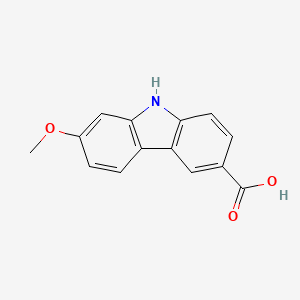
![4-[5-(4-ethoxyphenyl)-3-isoxazolyl]-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B1248523.png)

